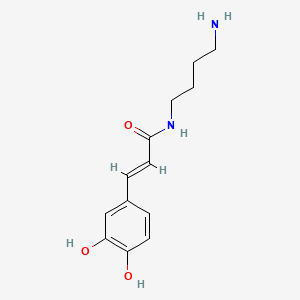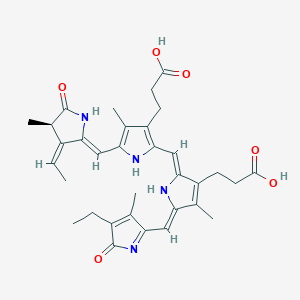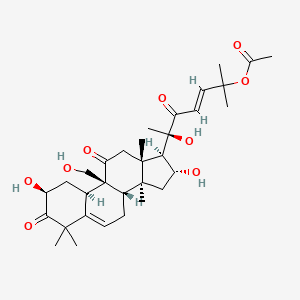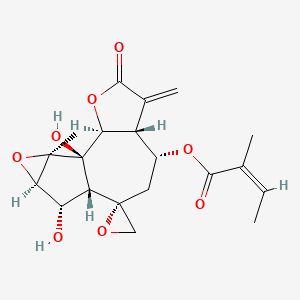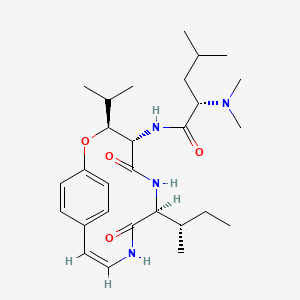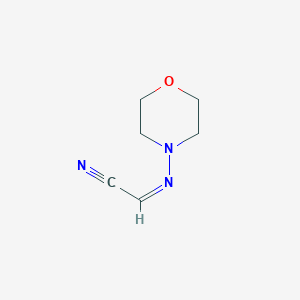
(2E)-(Morpholin-4-ylimino)acetonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2E)-(Morpholin-4-ylimino)acetonitrile is an organic compound characterized by the presence of a morpholine ring and an iminoacetonitrile group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-(Morpholin-4-ylimino)acetonitrile typically involves the reaction of morpholine with cyanogen bromide under controlled conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile, and the reaction is typically carried out at room temperature to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to enhance the efficiency and scalability of the process. The use of catalysts and optimized reaction conditions can further improve the yield and purity of the compound.
化学反応の分析
Types of Reactions
(2E)-(Morpholin-4-ylimino)acetonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the imino group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of corresponding oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted iminoacetonitrile derivatives.
科学的研究の応用
Chemistry
In chemistry, (2E)-(Morpholin-4-ylimino)acetonitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a biochemical probe. Its ability to interact with specific biomolecules makes it useful in studying enzyme mechanisms and protein interactions.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its derivatives have shown promise as antiviral and anticancer agents, making it a compound of interest in drug discovery.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its reactivity and versatility make it suitable for various applications, including the synthesis of polymers and coatings.
作用機序
The mechanism of action of (2E)-(Morpholin-4-ylimino)acetonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is mediated through the formation of covalent or non-covalent bonds, depending on the nature of the target molecule. The pathways involved in its mechanism of action include signal transduction and metabolic pathways, which are crucial for its biological effects.
類似化合物との比較
Similar Compounds
(2E)-2-Morpholin-4-yliminoacetonitrile: An isomer with a different geometric configuration.
2-Morpholin-4-ylacetonitrile: Lacks the imino group, resulting in different reactivity.
4-Morpholinylacetonitrile: Similar structure but different functional groups.
Uniqueness
(2E)-(Morpholin-4-ylimino)acetonitrile is unique due to its specific geometric configuration, which influences its reactivity and interactions with other molecules. This uniqueness makes it valuable in various applications, as it can provide distinct properties and effects compared to its similar compounds.
特性
分子式 |
C6H9N3O |
|---|---|
分子量 |
139.16 g/mol |
IUPAC名 |
(2Z)-2-morpholin-4-yliminoacetonitrile |
InChI |
InChI=1S/C6H9N3O/c7-1-2-8-9-3-5-10-6-4-9/h2H,3-6H2/b8-2- |
InChIキー |
XMPLPXUYWIJXFL-WAPJZHGLSA-N |
異性体SMILES |
C1COCCN1/N=C\C#N |
正規SMILES |
C1COCCN1N=CC#N |
同義語 |
morpholinoiminoacetonitrile N-(morpholinoimino)acetonitrile N-morpholinoiminoacetonitrile SIN 1C SIN-1C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Methylbutyl 2,3-dihydro-8-[2-hydroxy-3-[4-[1-oxo-3-(3,4,5-trimethoxyphenyl)-2-propen-1-yl]-1-piperazinyl]propoxy]-1,4-benzodioxin-5-carboxylate](/img/structure/B1232555.png)
![[(8R,9S,13S,14S,17S)-17-[(1E)-cycloocten-1-yl]oxy-13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-yl] benzoate](/img/structure/B1232556.png)
![2-[hydroxy-[(2R)-2-[(9E,12E)-octadeca-9,12-dienoyl]oxy-3-octadecanoyloxypropoxy]phosphoryl]oxyethyl-trimethylazanium](/img/structure/B1232559.png)
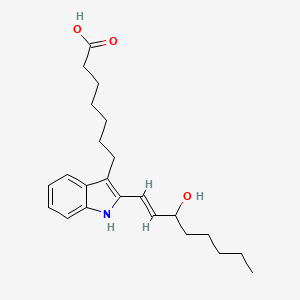
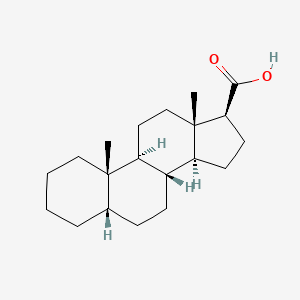
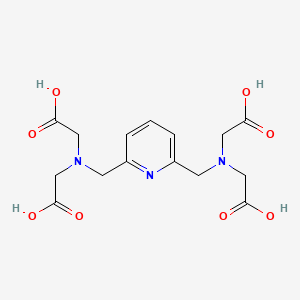
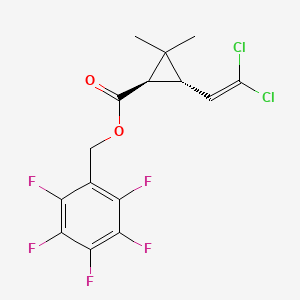
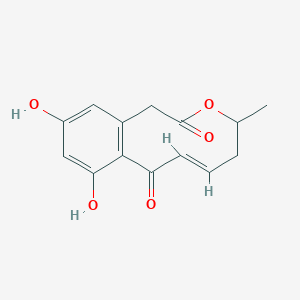
![3-[(3S,5S,8R,14S,17R)-3-[(2S,3R,4S,5S,6R)-3,5-dihydroxy-4-methoxy-6-methyloxan-2-yl]oxy-5,14-dihydroxy-10,13-dimethyl-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-2H-furan-5-one](/img/structure/B1232571.png)
